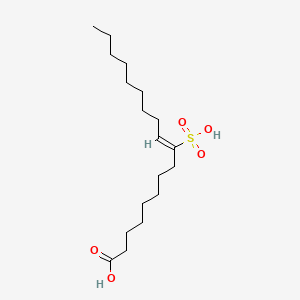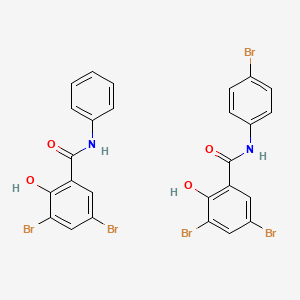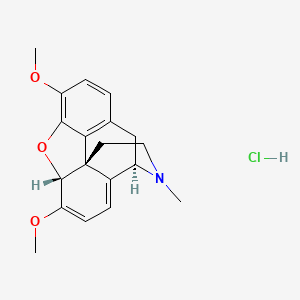![molecular formula C52H102O6S3Sn B13777259 Butyltintris[2-(myristoyloxy)ethylmercaptide] CAS No. 68928-34-7](/img/structure/B13777259.png)
Butyltintris[2-(myristoyloxy)ethylmercaptide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltintris[2-(myristoyloxy)ethylmercaptide] is an organotin compound with the molecular formula C52H102O6S3Sn. This compound is known for its unique structure, which includes a tin atom bonded to three 2-(myristoyloxy)ethylmercaptide groups. Organotin compounds are widely used in various industrial applications due to their catalytic properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris[2-(myristoyloxy)ethylmercaptide] typically involves the reaction of butyltin trichloride with 2-(myristoyloxy)ethylmercaptan. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:
BuSnCl3+3HSCH2CH2OCOC13H27→BuSn(SCH2CH2OCOC13H27)3+3HCl
Industrial Production Methods
Industrial production of Butyltintris[2-(myristoyloxy)ethylmercaptide] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyltintris[2-(myristoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The mercaptide groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: New organotin compounds with different functional groups.
Applications De Recherche Scientifique
Butyltintris[2-(myristoyloxy)ethylmercaptide] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the production of plastics, coatings, and other materials due to its catalytic properties.
Mécanisme D'action
The mechanism of action of Butyltintris[2-(myristoyloxy)ethylmercaptide] involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyltin tris(2-ethylhexanoate): Another organotin compound used as a catalyst in esterification and polymerization reactions.
Tributyltin oxide: Known for its antifouling properties and used in marine paints.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Uniqueness
Butyltintris[2-(myristoyloxy)ethylmercaptide] is unique due to its specific structure and the presence of myristoyloxy groups. These groups enhance its solubility in organic solvents and contribute to its distinct chemical and biological properties. Compared to other organotin compounds, it offers a unique combination of catalytic activity and potential biological applications.
Propriétés
Numéro CAS |
68928-34-7 |
|---|---|
Formule moléculaire |
C52H102O6S3Sn |
Poids moléculaire |
1038.3 g/mol |
Nom IUPAC |
2-[butyl-bis(2-tetradecanoyloxyethylsulfanyl)stannyl]sulfanylethyl tetradecanoate |
InChI |
InChI=1S/3C16H32O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19;1-3-4-2;/h3*19H,2-15H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
JRYDGVZESLLOGL-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



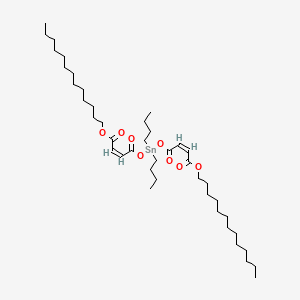
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
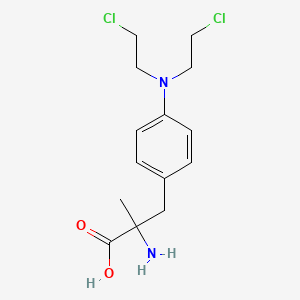
![Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
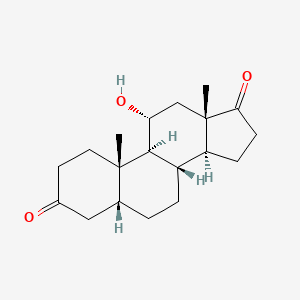

![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
